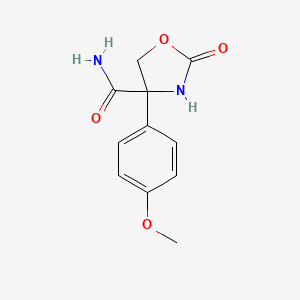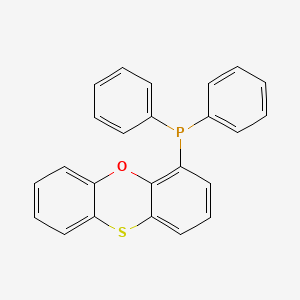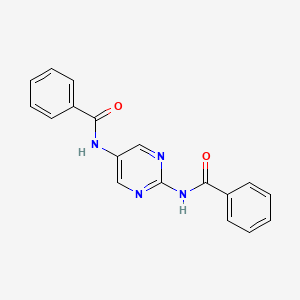
benzamide, N,N'-2,5-pyrimidinediylbis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N,N’-2,5-pyrimidinediylbis- is a compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in various fields such as medicine, biology, and industry. This particular compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, N,N’-2,5-pyrimidinediylbis- typically involves the reaction of 2,5-diaminopyrimidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of benzamide, N,N’-2,5-pyrimidinediylbis- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for purification and isolation of the product ensures consistency and quality in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N,N’-2,5-pyrimidinediylbis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyrimidines.
Applications De Recherche Scientifique
Benzamide, N,N’-2,5-pyrimidinediylbis- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of benzamide, N,N’-2,5-pyrimidinediylbis- involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N,N’-dimethylbenzamide: A derivative with two methyl groups attached to the nitrogen atoms.
N,N’-diethylbenzamide: A derivative with two ethyl groups attached to the nitrogen atoms.
Uniqueness
Benzamide, N,N’-2,5-pyrimidinediylbis- is unique due to the presence of the pyrimidine ring, which imparts distinct chemical and biological properties. This structural feature allows it to interact with different molecular targets compared to other benzamide derivatives .
Propriétés
Numéro CAS |
139522-11-5 |
|---|---|
Formule moléculaire |
C18H14N4O2 |
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
N-(2-benzamidopyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C18H14N4O2/c23-16(13-7-3-1-4-8-13)21-15-11-19-18(20-12-15)22-17(24)14-9-5-2-6-10-14/h1-12H,(H,21,23)(H,19,20,22,24) |
Clé InChI |
WVPXSFZYSSYHKM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzamide, 2-chloro-5-nitro-N-[4-(2-quinolinyloxy)phenyl]-](/img/structure/B12894323.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-pentyl-1H-purin-6-one](/img/structure/B12894329.png)
![2-{[1-(2-Chlorophenyl)isoquinolin-3-yl]oxy}-N,N-dimethylethan-1-amine](/img/structure/B12894332.png)
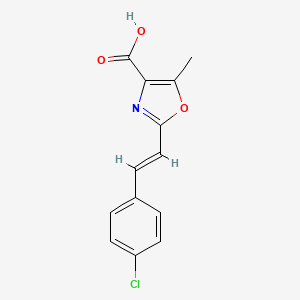
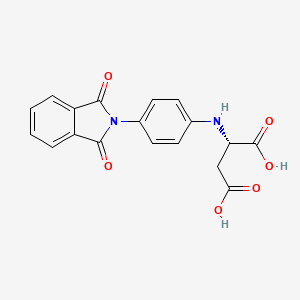
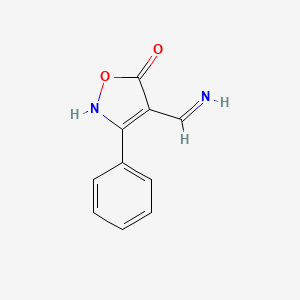
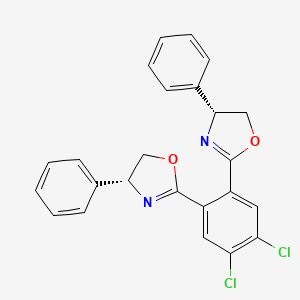
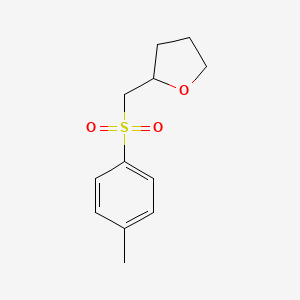
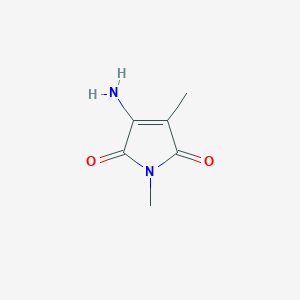
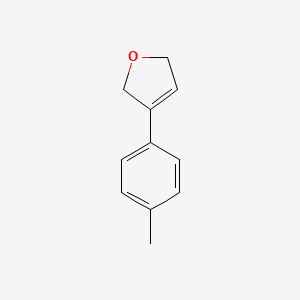
![N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12894373.png)
